A labeled version of Losartan, a nonpeptide angiotensin II AT1-receptor antagonist. Antihypertensive.
Losartan D4 is deuterium labeled Losartan, which is an angiotensin II receptor antagonist.
Losartan-d4
CAS No.: 1030937-27-9
Cat. No.: VC0001520
Molecular Formula: C22H23ClN6O
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1030937-27-9 |
---|---|
Molecular Formula | C22H23ClN6O |
Molecular Weight | 426.9 g/mol |
IUPAC Name | [2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
Standard InChI | InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D |
Standard InChI Key | PSIFNNKUMBGKDQ-IRYCTXJYSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |
SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
Canonical SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
Appearance | Assay:≥99% deuterated forms (d1-d4)A solid |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Losartan-d4 (CAS: 1030937-27-9) is a deuterated derivative of losartan, with the molecular formula and a molecular weight of 426.94 g/mol . The deuterium atoms replace hydrogen at the 2, 3, 5, and 6 positions of the biphenyl ring, as illustrated in its IUPAC name:
This structural modification minimizes isotopic interference in mass spectrometric analyses while retaining the pharmacological activity of the parent compound .
Property | Value | Source |
---|---|---|
Molecular Weight | 426.94 g/mol | |
Melting Point | 184–190°C | |
Solubility | Chloroform, Ethyl Acetate, MeOH | |
XLogP3 | 5.0 (estimated) | |
Hydrogen Bond Donors | 2 |
Analytical Applications in Bioequivalence Studies
Role as an Internal Standard in LC-MS/MS
Losartan-d4 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying losartan and its active metabolite, EXP3174 (losartan carboxylic acid), in human plasma. A validated LC-MS/MS protocol employing losartan-d4 demonstrated a linear dynamic range of 0.5–2,500 ng/mL for both analytes, with a lower limit of quantification (LLOQ) of 0.5 ng/mL . The method achieved intra- and inter-day precision within 5.2% and 6.8%, respectively, ensuring robust performance in high-throughput environments .
Method Optimization and Validation
Key advancements include the use of a Luna HST C18 column (50 × 3 mm, 2.5 μm) and a gradient mobile phase comprising 0.05% formic acid and acetonitrile (3.3:6.7 v/v) . Losartan-d4 and the internal standard candesartan were extracted via liquid-liquid extraction (LLE) using ethyl acetate-hexane (9:1 v/v), yielding recoveries exceeding 85% . The method’s specificity was confirmed through absence of matrix interference from anticoagulants like heparin or EDTA .
Table 2: Performance Metrics of LC-MS/MS Methods Using Losartan-d4
Parameter | Losartan | EXP3174 | Source |
---|---|---|---|
Linear Range (ng/mL) | 0.5–2,500 | 0.5–2,500 | |
LLOQ (ng/mL) | 0.5 | 0.5 | |
Extraction Recovery (%) | 86.2–92.4 | 88.1–94.7 | |
Intra-Day Precision (%RSD) | ≤5.2 | ≤6.1 |
Pharmacokinetic and Metabolic Insights
Bioequivalence Study Applications
In a bioequivalence study involving healthy Thai volunteers, losartan-d4 facilitated accurate measurement of losartan’s plasma concentration-time profile, revealing a median of 1.5 hours and a half-life () of 4.2 hours . The metabolite EXP3174 exhibited prolonged exposure, with an AUC₀–∞ 4-fold higher than losartan, consistent with its role as the active moiety .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume